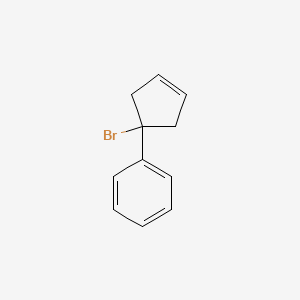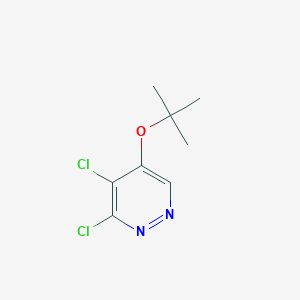
4-Bromo-3,6-dimethyl-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3,6-dimetil-1H-indazol es un compuesto heterocíclico que pertenece a la familia del indazol. Los indazoles son conocidos por sus diversas actividades biológicas y se utilizan a menudo como estructuras centrales en química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 4-Bromo-3,6-dimetil-1H-indazol suele implicar la ciclación de bencilidenhidrazinas orto-sustituidas. Un método común incluye la reacción de 2-bromo-6-fluorobencilidenhidrazina con hidrazina, seguida de ciclación para producir el indazol deseado . Las reacciones catalizadas por metales de transición, como la formación de enlace N-N catalizada por Cu(OAc)2, también se utilizan para sintetizar indazoles .
Métodos de producción industrial: Los métodos de producción industrial para 4-Bromo-3,6-dimetil-1H-indazol pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Estos métodos suelen utilizar reactores de flujo continuo y sistemas automatizados para mantener parámetros de reacción consistentes.
Análisis De Reacciones Químicas
Tipos de reacciones: 4-Bromo-3,6-dimetil-1H-indazol experimenta diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros grupos funcionales mediante reacciones de sustitución nucleófila.
Oxidación y reducción: El compuesto puede experimentar reacciones de oxidación y reducción para modificar sus propiedades electrónicas.
Reactivos y condiciones comunes:
Sustitución nucleófila: Reactivos como metóxido de sodio o carbonato de potasio en solventes polares.
Oxidación: Reactivos como permanganato de potasio o peróxido de hidrógeno.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la sustitución nucleófila del átomo de bromo puede producir varios indazoles sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
4-Bromo-3,6-dimetil-1H-indazol tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: Utilizado como una estructura central en el desarrollo de fármacos dirigidos a diversas enfermedades, incluidos el cáncer y las enfermedades inflamatorias.
Estudios biológicos: Empleado en el estudio de la inhibición enzimática y la unión al receptor debido a sus propiedades estructurales únicas.
Aplicaciones industriales: Utilizado en la síntesis de materiales avanzados y como bloque de construcción para moléculas orgánicas complejas.
Mecanismo De Acción
El mecanismo de acción de 4-Bromo-3,6-dimetil-1H-indazol implica su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos bromo y metilo del compuesto contribuyen a su afinidad de unión y especificidad. Por ejemplo, puede actuar como un inhibidor de ciertas enzimas uniéndose a sus sitios activos y bloqueando su actividad .
Compuestos similares:
- 4-Bromo-1H-indazol
- 3,6-Dimetil-1H-indazol
- 4-Cloro-3,6-dimetil-1H-indazol
Comparación: 4-Bromo-3,6-dimetil-1H-indazol es único debido a la presencia de ambos grupos bromo y metilo, que mejoran su reactividad y propiedades de unión en comparación con compuestos similares. La combinación de estos sustituyentes proporciona un entorno electrónico distinto, lo que lo convierte en un compuesto valioso en diversas aplicaciones de investigación .
Comparación Con Compuestos Similares
- 4-Bromo-1H-indazole
- 3,6-Dimethyl-1H-indazole
- 4-Chloro-3,6-dimethyl-1H-indazole
Comparison: 4-Bromo-3,6-dimethyl-1H-indazole is unique due to the presence of both bromine and methyl groups, which enhance its reactivity and binding properties compared to similar compounds. The combination of these substituents provides a distinct electronic environment, making it a valuable compound in various research applications .
Propiedades
IUPAC Name |
4-bromo-3,6-dimethyl-2H-indazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-5-3-7(10)9-6(2)11-12-8(9)4-5/h3-4H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOOCFBYHVOGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C(=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Methoxyphenyl)cyclohexyl]methanol](/img/structure/B11882088.png)



![7-Chloro-2-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B11882109.png)





![7-Fluorospiro[chroman-2,4'-piperidine]](/img/structure/B11882174.png)

![3,8-Dimethyl-2-oxo-1-oxa-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11882185.png)
